molecular formula C17H17N3O4 B11812205 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11812205
M. Wt: 327.33 g/mol
InChI Key: QIVGLAINXQZVEG-UHFFFAOYSA-N
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Description

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a synthetic compound that features a triazole ring and a trimethoxyphenyl groupThe presence of the trimethoxyphenyl group is particularly noteworthy, as it is known to impart significant biological activity to the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate hydrazides with orthoesters or carboxylic acids under acidic conditions to form the triazole ring. The trimethoxyphenyl group can then be introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .

Chemical Reactions Analysis

Types of Reactions

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could yield a variety of functionalized derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-cancer and anti-inflammatory activities. The triazole ring may also contribute to the compound’s ability to bind to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the combination of the triazole ring and the trimethoxyphenyl group. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C17H17N3O4/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-18-16(19-20-17)10-5-4-6-12(21)7-10/h4-9,21H,1-3H3,(H,18,19,20)

InChI Key

QIVGLAINXQZVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)O

Origin of Product

United States

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